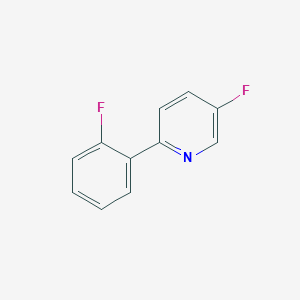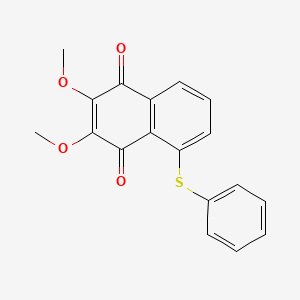
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . This compound, in particular, has been studied for its redox-cycling properties, which can induce intracellular superoxide anion formation, leading to various cellular responses such as proliferation, apoptosis, or necrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated naphthoquinone in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be reduced to hydroquinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through redox cycling, which generates intracellular superoxide anions. These reactive oxygen species can cause oxidative stress, leading to various cellular responses. The molecular targets include cellular components such as DNA, proteins, and lipids, which can be damaged by oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: Similar structure but lacks the phenylsulfanyl group.
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione: Another derivative with similar redox properties.
Uniqueness
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and phenylsulfanyl groups, which enhance its redox-cycling ability and biological activity compared to other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
89226-93-7 |
|---|---|
Molekularformel |
C18H14O4S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4S/c1-21-17-15(19)12-9-6-10-13(14(12)16(20)18(17)22-2)23-11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI-Schlüssel |
ZAQRSANMXROWTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


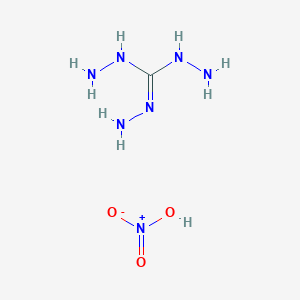
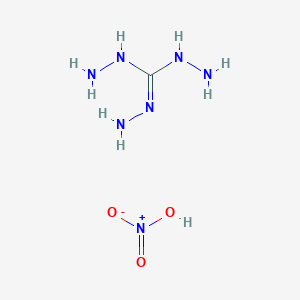
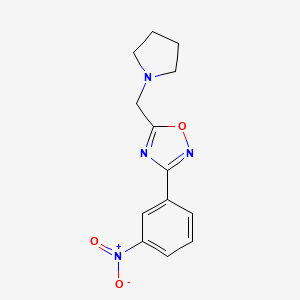
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
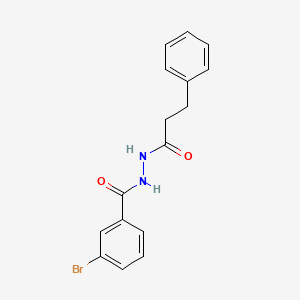
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
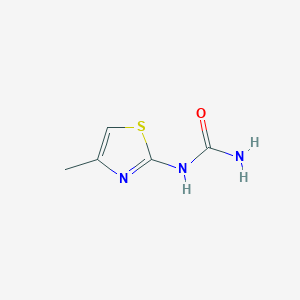
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

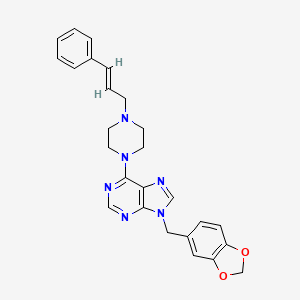
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)

